molecular formula C16H20N4O2S B2947132 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034559-71-0

4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No. B2947132
M. Wt: 332.42
InChI Key: PBAMFZGYNLTOFA-UHFFFAOYSA-N
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Description

4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMPT or 4-DMPT, and it has been shown to have a variety of biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide' involves the reaction of 2,6-dimethyl-4-hydroxypyrimidine with thiophene-2-carboxylic acid to form 4-((2,6-dimethylpyrimidin-4-yl)oxy)thiophene-2-carboxylic acid. This intermediate is then reacted with piperidine-1-carboxylic acid to form the final product.

Starting Materials
2,6-dimethyl-4-hydroxypyrimidine, thiophene-2-carboxylic acid, piperidine-1-carboxylic acid

Reaction
Step 1: React 2,6-dimethyl-4-hydroxypyrimidine with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 4-((2,6-dimethylpyrimidin-4-yl)oxy)thiophene-2-carboxylic acid., Step 2: React 4-((2,6-dimethylpyrimidin-4-yl)oxy)thiophene-2-carboxylic acid with piperidine-1-carboxylic acid in the presence of a coupling agent and a catalyst to form the final product, 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide.

Mechanism Of Action

DMPT activates the mTOR pathway by inhibiting the tuberous sclerosis complex 1/2 (TSC1/2) complex, which is a negative regulator of mTOR. This leads to increased mTOR activity and downstream effects on cellular processes.

Biochemical And Physiological Effects

DMPT has been shown to have a variety of biochemical and physiological effects, including increased protein synthesis, cell growth, and metabolism. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of DMPT is its potency as an activator of the mTOR pathway. However, its use in lab experiments may be limited by its potential to have off-target effects on other cellular processes.

Future Directions

There are several potential future directions for research on DMPT. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Finally, there is potential for the development of more potent and selective mTOR activators based on the structure of DMPT.

Scientific Research Applications

DMPT has been studied for its potential use as a tool in scientific research. Specifically, it has been shown to be a potent activator of the mammalian target of rapamycin (mTOR) pathway. This pathway is involved in a variety of cellular processes, including protein synthesis, cell growth, and metabolism.

properties

IUPAC Name

4-(2,6-dimethylpyrimidin-4-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-11-10-14(18-12(2)17-11)22-13-5-7-20(8-6-13)16(21)19-15-4-3-9-23-15/h3-4,9-10,13H,5-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAMFZGYNLTOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

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